2-(1,3-Benzoxazol-2-ylsulfanyl)acetohydrazide
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Overview
Description
(Benzooxazol-2-ylsulfanyl)-acetic acid hydrazide is a chemical compound that belongs to the class of benzoxazole derivatives Benzoxazole is a bicyclic compound consisting of a benzene ring fused with an oxazole ring
Mechanism of Action
Target of Action
The primary targets of (Benzooxazol-2-ylsulfanyl)-acetic acid hydrazide are currently unknown. This compound is part of a collection of rare and unique chemicals provided to early discovery researchers
Mode of Action
It’s known that benzoxazole derivatives have been shown to exhibit various biological activities , suggesting that this compound may interact with its targets in a similar manner.
Biochemical Pathways
Benzoxazole derivatives are known to be involved in various biological activities , indicating that this compound may affect multiple pathways
Result of Action
Some benzoxazole derivatives have been found to exhibit antimicrobial activity , suggesting that this compound may have similar effects. More research is needed to confirm these effects and to explore other potential results of its action.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Benzooxazol-2-ylsulfanyl)-acetic acid hydrazide typically involves the following steps:
Formation of Benzoxazole Core: The benzoxazole core can be synthesized using 2-aminophenol as a precursor.
Introduction of Sulfanyl Group: The sulfanyl group can be introduced through the reaction of the benzoxazole derivative with thiol-containing compounds under suitable conditions.
Formation of Acetic Acid Hydrazide Moiety: The acetic acid hydrazide moiety can be introduced by reacting the benzoxazole-sulfanyl derivative with hydrazine hydrate in the presence of a suitable solvent and catalyst.
Industrial Production Methods
Industrial production of (Benzooxazol-2-ylsulfanyl)-acetic acid hydrazide may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
(Benzooxazol-2-ylsulfanyl)-acetic acid hydrazide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions to modify the hydrazide moiety.
Substitution: The benzoxazole ring can participate in substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Reagents such as halogens, alkylating agents, or acylating agents can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Modified hydrazide derivatives.
Substitution: Various substituted benzoxazole derivatives.
Scientific Research Applications
(Benzooxazol-2-ylsulfanyl)-acetic acid hydrazide has several scientific research applications, including:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs with potential antimicrobial, antifungal, anticancer, and anti-inflammatory activities.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules and materials.
Material Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Comparison with Similar Compounds
Similar Compounds
Benzoxazole: A simpler derivative without the sulfanyl and acetic acid hydrazide moieties.
Benzothiazole: A similar compound with a sulfur atom replacing the oxygen in the oxazole ring.
Benzimidazole: A related compound with a nitrogen atom replacing the oxygen in the oxazole ring.
Uniqueness
(Benzooxazol-2-ylsulfanyl)-acetic acid hydrazide is unique due to the presence of the sulfanyl group and the acetic acid hydrazide moiety, which confer specific chemical and biological properties. These functional groups enhance its potential as a versatile scaffold for drug development and other applications.
Properties
IUPAC Name |
2-(1,3-benzoxazol-2-ylsulfanyl)acetohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2S/c10-12-8(13)5-15-9-11-6-3-1-2-4-7(6)14-9/h1-4H,5,10H2,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJEBGZZNJLKPEG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)SCC(=O)NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10353716 |
Source
|
Record name | 2-[(1,3-Benzoxazol-2-yl)sulfanyl]acetohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10353716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113546-63-7 |
Source
|
Record name | 2-[(1,3-Benzoxazol-2-yl)sulfanyl]acetohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10353716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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